molecular formula C12Cl8 B12644594 Octachlorobiphenylene CAS No. 7090-45-1

Octachlorobiphenylene

Cat. No.: B12644594
CAS No.: 7090-45-1
M. Wt: 427.7 g/mol
InChI Key: JXNBEAAYOKCGFR-UHFFFAOYSA-N
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Description

Octachlorobiphenylene is a polychlorinated biphenylene compound with the chemical formula C12H2Cl8 It is a highly chlorinated derivative of biphenylene, characterized by the presence of eight chlorine atoms attached to the biphenylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Octachlorobiphenylene can be synthesized through the chlorination of biphenylene. One common method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out under controlled conditions, with the biphenylene substrate being exposed to UV light to facilitate the chlorination process . The reaction mixture is then subjected to purification steps, such as liquid chromatography, to isolate the desired this compound product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octachlorobiphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenylene oxides.

    Reduction: Reduction reactions can be carried out to remove chlorine atoms, resulting in less chlorinated biphenylene derivatives.

    Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated biphenylene derivatives, such as tetrachlorobiphenylene and hexachlorobiphenylene, depending on the extent of the reaction.

Mechanism of Action

The mechanism of action of octachlorobiphenylene involves its interaction with cellular components and enzymes. Due to its high chlorine content, it can disrupt cellular processes by interfering with membrane integrity and enzyme function. The exact molecular targets and pathways involved are still under investigation, but it is known to affect hormonal functions and potentially contribute to the development of diseases.

Comparison with Similar Compounds

Similar Compounds

    Tetrachlorobiphenylene: A less chlorinated derivative with four chlorine atoms.

    Hexachlorobiphenylene: A derivative with six chlorine atoms.

    Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.

Uniqueness

Octachlorobiphenylene is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts. Its high chlorine content makes it more resistant to degradation and more persistent in the environment, which is a significant factor in its use as a marker compound for environmental monitoring .

Properties

CAS No.

7090-45-1

Molecular Formula

C12Cl8

Molecular Weight

427.7 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octachlorobiphenylene

InChI

InChI=1S/C12Cl8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16

InChI Key

JXNBEAAYOKCGFR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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